![molecular formula C12H21IN2 B14308015 N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide CAS No. 114549-81-4](/img/structure/B14308015.png)
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, including a phenyl group and a methyl group. This compound is often used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide typically involves the reaction of N,N-dimethyl-2-(methyl(phenyl)amino)ethanamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants and detergents, where its ability to interact with both hydrophilic and hydrophobic substances is valuable.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide involves its interaction with various molecular targets. The positively charged nitrogen atom allows the compound to interact with negatively charged molecules, such as cell membranes or nucleophiles. This interaction can lead to changes in the structure and function of the target molecules, facilitating various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar in structure but contains a piperazine ring instead of a phenyl group.
N,N,N-Trimethylethylenediamine: Contains two ethylene groups instead of a phenyl group.
Uniqueness
N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide is unique due to the presence of the phenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring interactions with aromatic compounds or specific molecular targets.
Eigenschaften
CAS-Nummer |
114549-81-4 |
|---|---|
Molekularformel |
C12H21IN2 |
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
trimethyl-[2-(N-methylanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C12H21N2.HI/c1-13(10-11-14(2,3)4)12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HXPKYTVEKCTIDI-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CC[N+](C)(C)C)C1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



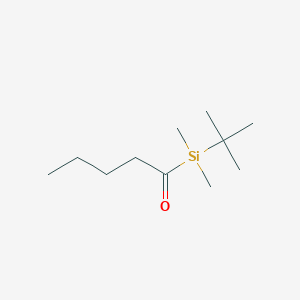
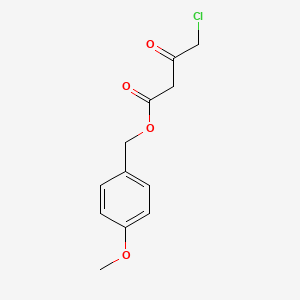
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

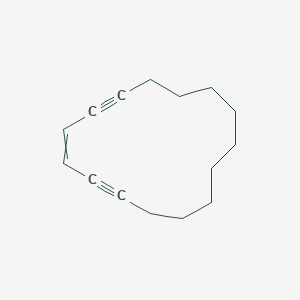
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
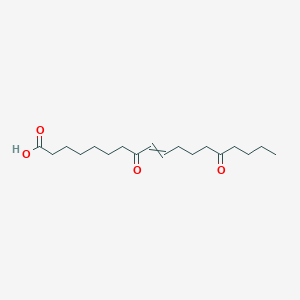
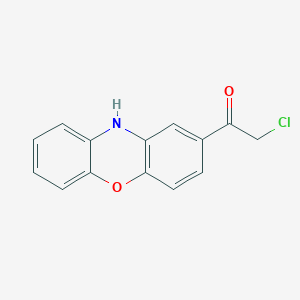
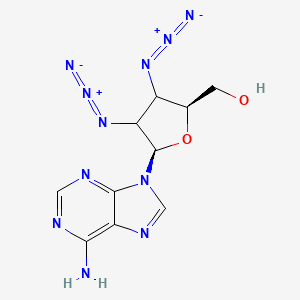
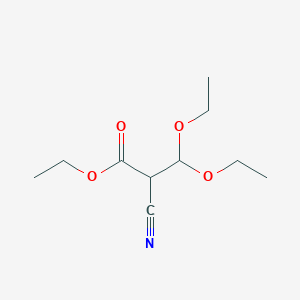
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
